Tris(4-(bromomethyl)phenyl)amine
Overview
Description
Tris(4-(bromomethyl)phenyl)amine is an organic compound with the molecular formula C21H18Br3N It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromomethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(bromomethyl)phenyl)amine typically involves the bromination of Tris(4-methylphenyl)amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tris(4-(bromomethyl)phenyl)amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of Tris(4-methylphenyl)amine.
Scientific Research Applications
Tris(4-(bromomethyl)phenyl)amine has several applications in scientific research:
Materials Science: Used in the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules.
Organic Electronics: Employed as a building block for the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Potential use in the design of novel pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tris(4-(bromomethyl)phenyl)amine is largely dependent on its application. In materials science, its luminescent properties are due to the conjugated system of the aromatic rings and the electron-donating nature of the amine group. In organic electronics, the compound’s ability to transport charge is crucial for its function in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
Tris(4-bromophenyl)amine: Similar structure but lacks the bromomethyl groups.
Tris(4-methylphenyl)amine: Precursor to Tris(4-(bromomethyl)phenyl)amine, lacks the bromine atoms.
Triphenylamine: The parent compound, lacks any substituents on the phenyl rings.
Uniqueness
This compound is unique due to the presence of bromomethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJOELUFMNZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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